molecular formula C17H15ClN2O2 B2760967 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol CAS No. 1010863-60-1

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol

Cat. No.: B2760967
CAS No.: 1010863-60-1
M. Wt: 314.77
InChI Key: SYQLUJFPFXBQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 4 and a phenolic ring with an ethoxy group at position 3. The 4-chlorophenyl substituent enhances lipophilicity and may influence bioactivity by modulating electronic properties, while the ethoxy group on the phenol ring could improve solubility compared to smaller alkoxy groups (e.g., methoxy) .

Properties

CAS No.

1010863-60-1

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.77

IUPAC Name

2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol

InChI

InChI=1S/C17H15ClN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-10,21H,2H2,1H3,(H,19,20)

InChI Key

SYQLUJFPFXBQCC-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 4-(4-chlorophenyl)-1H-pyrazole.

    Introduction of the ethoxyphenol group: The 4-(4-chlorophenyl)-1H-pyrazole is then reacted with 5-ethoxy-2-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anti-inflammatory and anticancer properties. Research indicates that it may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study Example:
In a study examining similar compounds, derivatives with pyrazole structures demonstrated significant anticancer activity against various human cancer cell lines. These compounds induced apoptosis and inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer treatment.

Pharmacology

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is being explored for its interactions with biological targets, including enzymes and receptors. Its mechanism of action involves modulation of signaling pathways that are pivotal in disease progression.

Mechanism of Action:

  • Inhibition of cyclooxygenase enzymes leading to anti-inflammatory effects.
  • Interaction with nuclear receptors influencing gene expression and cellular responses.

Biology

In biological studies, this compound has been used to investigate cell signaling pathways and gene expression. Its ability to modulate these pathways can provide insights into the underlying mechanisms of various diseases.

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with bromophenyl and pyrazole moieties have shown promising cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound Name Cell Line Tested IC50 (μM) Mechanism of Action
Compound AA431<10Apoptosis induction
Compound BJurkat<15Cell cycle arrest
Compound CHT-29<20Inhibition of Bcl-2

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Studies on related pyrazole derivatives have reported moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Microorganism MIC (μM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with nuclear receptors, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include pyrazole derivatives with variations in substituents, halogenation patterns, and appended heterocycles. Below is a comparative analysis based on molecular features, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol Ethoxy (-OC₂H₅) at phenol position 5 ~330.78 (calculated) Potential intermediate for drug design; enhanced lipophilicity vs. methoxy analogues
2-[4-(4-Chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol Methoxy (-OCH₃) at phenol position 5 316.76 Industrial/medical intermediate; used in high-throughput screening
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-carboxylate appended to pyrazole 456.91 Structural characterization via X-ray crystallography; no explicit bioactivity reported
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid Carboxylic acid and hydroxyethyl substituents 296.70 Functionalized pyrazole; potential for metal coordination or prodrug design
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one Bis-chlorophenyl and dual pyrazole rings 413.29 Crystallographically characterized; structural rigidity may influence binding affinity

Key Observations:

Halogenation (e.g., 4-chlorophenyl) augments electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets .

Biological Activity Trends :

  • Pyrazole-thiazole hybrids (e.g., compound in ) exhibit structural similarity to antimicrobial agents, though bioactivity data for the target compound remain speculative.
  • Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) show that halogen size influences intermolecular contacts (e.g., C–X···π interactions), which could correlate with target binding selectivity .

Synthetic and Analytical Methodologies :

  • Synthesis of such compounds typically involves Suzuki-Miyaura coupling for aryl-pyrazole formation or cyclocondensation reactions .
  • Structural characterization relies on X-ray crystallography (SHELX ) and computational tools (Multiwfn for electron localization analysis ).

Computational Insights: Docking studies (AutoDock4 ) predict that the ethoxy group’s bulkiness may sterically hinder binding in some receptors compared to smaller substituents.

Biological Activity

The compound 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds have been widely studied for their pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article provides an overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

C16H16ClN3OC_{16}H_{16}ClN_{3}O

This compound features a chlorophenyl group, a pyrazole ring, and an ethoxyphenol moiety, which contribute to its diverse biological activities.

Antifungal Activity

Research has indicated that pyrazole derivatives exhibit significant antifungal properties. For instance, studies on related compounds have shown effectiveness against various pathogenic fungi. The antifungal activity of this compound can be inferred from the activities of similar pyrazole derivatives:

CompoundTarget OrganismsIC50 (μg/mL)
3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazoleCytospora sp., C. gloeosporioides26.96, 28.84
4-(4-Fluorophenyl)-3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazoleCytospora sp., C. gloeosporioides11.91, 14.92

These results suggest that the structural components of pyrazoles are crucial for their antifungal efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have demonstrated the ability to inhibit nitric oxide production and reduce pro-inflammatory cytokines in vitro. For example, derivatives have shown protective effects against neuroinflammation induced by lipopolysaccharides (LPS), which is relevant for conditions like Parkinson's disease .

Anticancer Activity

Pyrazole derivatives are also being explored for their anticancer properties. They have been reported to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in tumor growth and metastasis. The structural characteristics of these compounds often correlate with their potency against specific cancer types .

Case Studies and Research Findings

Study on Antifungal Efficacy:
In a study evaluating the antifungal activity of several pyrazole derivatives, compounds were synthesized and tested against four pathogenic strains of fungi. The results indicated that certain derivatives exhibited promising antifungal activity, suggesting that modifications to the pyrazole structure could enhance efficacy against fungal infections .

Neuroprotective Effects:
Another research effort focused on the neuroprotective effects of pyrazole derivatives in models of neuroinflammation. The study found that these compounds could significantly reduce inflammatory markers in microglial cells, highlighting their potential for treating neurodegenerative diseases .

Q & A

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves regioselectivity via controlled dielectric heating .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while toluene minimizes side reactions in Friedel-Crafts steps .

How should researchers resolve contradictions in crystallographic data (e.g., divergent R-factors)?

Advanced
Discrepancies in XRD data (e.g., R-factor > 0.1) may arise from crystal defects or incomplete data collection. Mitigation strategies:

  • Data reprocessing : Reintegrate diffraction data using software like SAINT to exclude weak reflections .
  • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for spatial proximity) .
  • Alternative crystallization : Grow crystals under varying conditions (e.g., slow evaporation vs. diffusion) to obtain higher-quality specimens .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 for anti-inflammatory activity). Validate with co-crystallized ligands from PDB .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • QSAR : Develop models using descriptors like logP and HOMO-LUMO gaps to correlate substituents with activity .

How can structure-activity relationship (SAR) studies be structured for derivatives of this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with halogens (F, Br), alkyl chains, or electron-withdrawing groups (NO₂) at the 4-chlorophenyl or ethoxyphenol positions .
  • Bioactivity profiling : Test modified analogs in parallel assays (e.g., IC₅₀ shifts in kinase inhibition screens) .
  • Crystallographic correlation : Compare XRD data of active/inactive derivatives to identify critical bond angles or π-π stacking interactions .

What role do solvent polarity and temperature play in regioselective pyrazole formation?

Q. Advanced

  • Polar solvents (e.g., DMF): Stabilize charged intermediates, favoring 1,3-dipolar cycloaddition regioselectivity .
  • Low temperature (0–5°C): Minimize side reactions during hydrazine condensation steps .
  • Reaction monitoring : Use in situ IR or LC-MS to detect intermediate formation and adjust conditions dynamically .

How should advanced in vivo studies be designed to evaluate therapeutic potential?

Q. Advanced

  • Animal models : Use murine infection models (e.g., septicemia) for antimicrobial efficacy, dosing at 10–50 mg/kg .
  • Toxicity profiling : Conduct histopathology on liver/kidney tissues post-administration .
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS; optimize formulations (e.g., PEGylation) for bioavailability .

What methodologies identify and characterize polymorphic forms of this compound?

Q. Advanced

  • Screening : Recrystallize from solvent mixtures (ethanol/water, acetone/heptane) to isolate polymorphs .
  • Characterization :
    • PXRD : Compare diffraction patterns to reference data.
    • DSC : Identify melting point variations (ΔT > 5°C indicates distinct forms) .
    • Raman spectroscopy : Detect subtle lattice vibrations unique to each polymorph .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.